![molecular formula C21H22ClN3O3 B3009891 N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 896381-80-9](/img/structure/B3009891.png)
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, also known as CDX-085, is a novel small molecule compound that has been recently developed for scientific research purposes. It is a potent inhibitor of a specific kinase enzyme that is involved in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
This compound and its derivatives have been explored for their potential in treating various diseases due to their pharmacological properties. For instance, quinazoline derivatives have shown promise in anticonvulsant activity studies, with specific compounds improving experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism involving carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019). Moreover, novel quinazolinediones have been synthesized and evaluated for their antitumor properties against human cancer cell lines, with some compounds showing significant potency, indicating their potential as antitumor agents (Abeer N. Al-Romaizan et al., 2019).
Synthesis and Structural Analysis
Research in this area focuses on the synthesis of novel compounds containing the quinazoline moiety and their structural analysis. For example, the domino synthesis of quinazolin-3(2H)-yl)-N-aryl/alkyl benzamides has been described, highlighting the first application of certain substrates in oxidative rearrangement for synthesizing desired products. These compounds have been evaluated for their anticancer activities, with molecular docking studies supporting their potential as DNA intercalators (Anil Kumar Soda et al., 2022).
Molecular Docking and In Silico Studies
Computational studies play a crucial role in understanding the interaction between these compounds and biological targets. Docking studies using SCIGRESS software have identified compounds with high affinity for anticonvulsant protein targets, suggesting a positive correlation between scoring protein inhibition and experimental data (Wassim El Kayal et al., 2019). Such in silico assessments are critical for predicting the efficacy of these compounds before in vivo experiments.
Enzyme Inhibition and Antifungal Activities
Quinazoline derivatives have been investigated for their ability to inhibit enzymes such as chitin synthase, which is crucial for fungal cell wall synthesis. This has implications for developing new antifungal agents. Although some synthesized compounds showed lower in vitro activity compared to active controls, their potential synergistic effects with established antifungals indicate a promising area for further research (Nada A Noureldin et al., 2018).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-17-10-5-3-8-15(17)14-23-19(26)12-2-1-7-13-25-20(27)16-9-4-6-11-18(16)24-21(25)28/h3-6,8-11H,1-2,7,12-14H2,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQGOJFMOMWESC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.